Ketotifen impurity 3-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H17NOS |

|---|---|

Poids moléculaire |

299.4 g/mol |

Nom IUPAC |

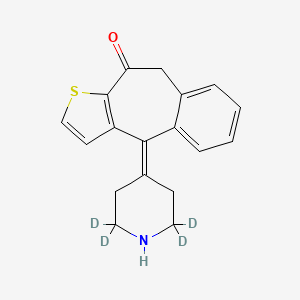

2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |

InChI |

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2/i8D2,9D2 |

Clé InChI |

IYSYPCSSDZBWHN-LZMSFWOYSA-N |

SMILES isomérique |

[2H]C1(CC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC(N1)([2H])[2H])[2H] |

SMILES canonique |

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ketotifen Impurity 3-d4 (Norketotifen-d4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketotifen (B1218977) Impurity 3-d4, chemically known as Norketotifen-d4, is the deuterium-labeled analog of Norketotifen. Norketotifen, or N-desmethylketotifen, is the primary active metabolite of the second-generation H1-antihistamine and mast cell stabilizer, Ketotifen.[1][2] Due to its structural similarity and mass difference, Norketotifen-d4 serves as an ideal internal standard for the quantitative analysis of Norketotifen and Ketotifen in biological matrices by mass spectrometry.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical applications of Ketotifen Impurity 3-d4, with a focus on its role in bioanalytical method validation.

Physicochemical Properties and Synthesis

Physicochemical Data

The fundamental properties of Norketotifen, the non-labeled parent compound of this compound, are crucial for its application.

| Property | Value | Reference |

| Chemical Name | 4,9-Dihydro-4-(4-piperidinylidene)-10H-benzo[5][6]cyclohepta[1,2-b]thiophen-10-one | --INVALID-LINK-- |

| Synonyms | Norketotifen, N-Desmethylketotifen | --INVALID-LINK-- |

| Molecular Formula | C18H17NOS | --INVALID-LINK-- |

| Molecular Weight | 295.4 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | [7] |

| Solubility | Sparingly soluble in water; freely soluble in ethanol (B145695) and DMSO | [7] |

| pKa (basic amine) | ~9.71 | [8] |

| LogP | 2.99 | [8] |

For This compound (Norketotifen-d4) , the key difference is the incorporation of four deuterium (B1214612) atoms, leading to a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry.

Synthesis Pathway

The synthesis of Norketotifen-d4 is not extensively detailed in public literature, as it is a specialized analytical standard. However, the general pathway involves two key stages: the synthesis of the parent compound, Norketotifen, followed by deuteration.

Stage 1: Synthesis of Norketotifen

Norketotifen is primarily synthesized through the N-demethylation of Ketotifen. Various methods have been described, with a key approach aimed at avoiding harsh conditions that could lead to racemization. A common method involves the reaction of Ketotifen with a chloroformate reagent, followed by hydrolysis to yield Norketotifen.

Stage 2: Deuteration

The introduction of deuterium atoms (-d4) is typically achieved by using deuterated reagents during the synthesis. For Norketotifen-d4, the deuterium atoms are located on the piperidine (B6355638) ring. This can be accomplished by using a deuterated reducing agent during the synthesis of a precursor to the piperidine ring or through a reductive amination process with a deuterated source.

Role in Bioanalytical Methods

This compound is indispensable in modern bioanalytical laboratories for the accurate quantification of Ketotifen and its primary metabolite, Norketotifen, in biological samples such as plasma and serum. Its utility as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is well-established.

The use of a stable isotope-labeled internal standard like Norketotifen-d4 is considered the gold standard in quantitative mass spectrometry. It co-elutes with the analyte and experiences similar ionization effects and extraction recoveries, thereby correcting for variations in sample preparation and instrument response. This leads to enhanced precision and accuracy in pharmacokinetic and toxicokinetic studies.

Metabolic Pathway of Ketotifen

The formation of Norketotifen from Ketotifen is a key metabolic step. Understanding this pathway is crucial for interpreting analytical results.

Metabolic conversion of Ketotifen to Norketotifen.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of Ketotifen and Norketotifen in human plasma using LC-MS/MS with Norketotifen-d4 as an internal standard. This protocol is a composite based on established methodologies and should be validated in the end-user's laboratory.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquoting : Transfer 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add 25 µL of Norketotifen-d4 working solution (e.g., 100 ng/mL in methanol) to all tubes except the blank matrix. Vortex for 10 seconds.

-

Alkalinization : Add 100 µL of 0.1 M sodium hydroxide (B78521) to each tube to adjust the pH. Vortex for 10 seconds.

-

Extraction : Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

-

Mixing : Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer : Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.

-

Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides typical parameters for an LC-MS/MS method for the analysis of Ketotifen and Norketotifen.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ketotifen : m/z 310.1 -> 109.1Norketotifen : m/z 296.1 -> 96.1Norketotifen-d4 : m/z 300.1 -> 100.1 |

| Source Temperature | 500°C |

Note: MRM transitions should be optimized for the specific instrument used.

Bioanalytical Method Validation Workflow

The validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). The use of Norketotifen-d4 is central to achieving a robust and reliable method.

Bioanalytical method validation workflow.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Ketotifen and Norketotifen using a deuterated internal standard.

Table 5.1: Calibration Curve and Sensitivity

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Ketotifen | 0.1 - 100 | 0.1 | > 0.995 |

| Norketotifen | 0.1 - 100 | 0.1 | > 0.995 |

Table 5.2: Accuracy and Precision

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Ketotifen | Low | 0.3 | < 10% | < 10% | ± 15% |

| Medium | 5 | < 8% | < 8% | ± 15% | |

| High | 80 | < 5% | < 5% | ± 15% | |

| Norketotifen | Low | 0.3 | < 10% | < 10% | ± 15% |

| Medium | 5 | < 8% | < 8% | ± 15% | |

| High | 80 | < 5% | < 5% | ± 15% |

Conclusion

This compound (Norketotifen-d4) is a critical tool for researchers and drug development professionals involved in the bioanalysis of Ketotifen. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods ensures the highest level of accuracy and precision, which is essential for regulatory submissions and a thorough understanding of the pharmacokinetics of Ketotifen and its active metabolite, Norketotifen. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable bioanalytical assays.

References

- 1. researchgate.net [researchgate.net]

- 2. Norketotifen - Wikipedia [en.wikipedia.org]

- 3. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fda.gov [fda.gov]

- 6. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 7. Buy Norketotifen (EVT-340058) | 34580-20-6 [evitachem.com]

- 8. go.drugbank.com [go.drugbank.com]

Norketotifen-d4: A Technical Overview of its Chemical Structure and Biological Activity

Norketotifen-d4 is the deuterated form of Norketotifen, the primary active metabolite of the second-generation antihistamine and mast cell stabilizer, Ketotifen (B1218977).[1][2] As an isotopically labeled analog, Norketotifen-d4 serves as a valuable tool in pharmacokinetic and metabolic studies, allowing researchers to trace and quantify the compound's absorption, distribution, metabolism, and excretion (ADME) with high precision. This technical guide provides an in-depth look at the chemical structure, synthesis, and mechanism of action of Norketotifen, with a focus on its interactions with key signaling pathways relevant to researchers in drug development and pharmacology.

Chemical and Physical Properties

Norketotifen-d4 is structurally identical to Norketotifen, with the exception of four hydrogen atoms on the piperidine (B6355638) ring, which have been replaced by deuterium (B1214612) atoms. This substitution provides a distinct mass signature for analytical purposes without significantly altering the molecule's chemical or biological properties.

| Property | Data | Reference(s) |

| Systematic Name | 4-(Piperidin-4-ylidene-2,2,6,6-d4)-4,9-dihydro-10H-benzo[3][4]cyclohepta[1,2-b]thiophen-10-one | N/A |

| Molecular Formula | C₁₈H₁₃D₄NOS | [1] |

| Molecular Weight | 299.42 g/mol | [1] |

| CAS Number | 34580-20-6 (Unlabeled) | [2] |

| Appearance | Typically a solid | [1] |

| Biological Activity | Histamine (B1213489) H1 Receptor Antagonist, Mast Cell Stabilizer, TNF-α Inhibitor | [1][2] |

| Receptor Binding Affinity (Kᵢ) | (S)-Norketotifen: Lowest affinity for rat brain H1 receptors (R)-Norketotifen: Higher affinity than (S)-Norketotifen | [4] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of Norketotifen-d4

This protocol is a representative method and should be adapted and optimized by qualified chemists. It combines a known method for Norketotifen synthesis with a plausible deuteration strategy.

Part 1: Demethylation of Ketotifen to Norketotifen

The synthesis of Norketotifen is achieved through the demethylation of Ketotifen. A modern approach avoids the harsh conditions of older methods, which could lead to racemization.[3][5]

-

Protection of the Piperidine Nitrogen: The starting material, the appropriate enantiomer of Ketotifen, is reacted with 2,2,2-trichloroethyl chloroformate in the presence of a base such as anhydrous sodium carbonate and a phase-transfer catalyst like benzyltriethylammonium chloride (BTEAC) in a dry, aprotic solvent (e.g., dichloromethane). This reaction forms a trichloroethoxycarbonyl-protected Norketotifen intermediate.

-

Deprotection: The protecting group is removed by reduction. Zinc dust is added to the intermediate in a solvent mixture such as acetic acid and dichloromethane. The reaction is stirred at room temperature for several hours.

-

Workup and Purification: The reaction mixture is filtered (e.g., through celite) and washed. The filtrate is basified with an aqueous base (e.g., saturated sodium carbonate solution). The organic layer is separated, dried over a drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Norketotifen. The product can be further purified by chromatography.

Part 2: Deuteration of the Piperidine Ring

The deuteration of the piperidine ring can be achieved through an oxidation-reduction sequence.

-

Oxidation: The N-protected Norketotifen is oxidized using an agent like ruthenium tetroxide (RuO₄), which can be generated in situ from a precursor like ruthenium(III) chloride with an oxidant such as sodium periodate. This process selectively oxidizes the piperidine ring to a piperidinone (lactam).[6][7]

-

Reduction with Deuteride (B1239839): The resulting piperidinone intermediate is then reduced using a deuterium-donating reducing agent, such as lithium aluminum deuteride (LiAlD₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step re-forms the piperidine ring, now with deuterium atoms incorporated at the positions adjacent to the nitrogen.

-

Final Deprotection and Purification: Following the deuteration step, the nitrogen protecting group is removed as described in Part 1, Step 2. The final product, Norketotifen-d4, is then purified using standard techniques such as column chromatography to achieve high purity.

Caption: Logical workflow for the synthesis of Norketotifen-d4.

Mechanism of Action and Signaling Pathways

Norketotifen exerts its therapeutic effects through a dual mechanism: as a potent antagonist of the histamine H1 receptor and as a mast cell stabilizer.[2][3] It also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α.[1][2]

Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gαq subunit. Upon activation by histamine, it initiates a signaling cascade that leads to the classic symptoms of an allergic response. Norketotifen acts as an inverse agonist, binding to the H1 receptor and stabilizing it in its inactive conformation. This prevents the downstream signaling cascade.

The binding of histamine to the H1 receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC), which in turn can lead to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the transcription of genes for pro-inflammatory cytokines, including TNF-α. By blocking the initial step of H1 receptor activation, Norketotifen effectively inhibits this entire pro-inflammatory pathway.[8]

Caption: H1 receptor signaling pathway and its inhibition by Norketotifen.

Mast Cell Stabilization

A key therapeutic action of Norketotifen is its ability to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators.[2][9] The degranulation of mast cells is a critical event in the allergic cascade and is heavily dependent on an increase in intracellular calcium.[9][10]

The process begins when an allergen cross-links IgE antibodies bound to FcεRI receptors on the mast cell surface. This triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER).[9][11] This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate to areas near the plasma membrane and activate Orai1 channels.[11] The opening of these Orai1 channels allows for a significant influx of extracellular calcium, a process known as store-operated calcium entry (SOCE).[11] This sustained increase in intracellular calcium is the direct trigger for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents (degranulation).

Norketotifen is thought to exert its mast cell-stabilizing effect by inhibiting this crucial calcium influx, possibly by blocking the Orai1 channels or another component of the SOCE machinery.[9][12] By preventing the rise in intracellular calcium, Norketotifen effectively uncouples mast cell activation from degranulation.

Caption: Mast cell degranulation pathway and its inhibition by Norketotifen.

References

- 1. Buy Norketotifen (EVT-340058) | 34580-20-6 [evitachem.com]

- 2. Norketotifen - Wikipedia [en.wikipedia.org]

- 3. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 6. inis.iaea.org [inis.iaea.org]

- 7. Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring | Semantic Scholar [semanticscholar.org]

- 8. Inhibition of histamine H1 receptor activity modulates proinflammatory cytokine production of dendritic cells through c-Rel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Non-specific effects of calcium entry antagonists in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated Ketotifen Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated impurities of ketotifen (B1218977), a second-generation H1-antihistamine and mast cell stabilizer. The focus is on providing detailed experimental protocols, quantitative data, and a clear understanding of the synthetic pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, impurity profiling, and the synthesis of isotopically labeled compounds.

Introduction to Ketotifen and its Impurities

Ketotifen is widely used for the treatment of allergic conditions such as conjunctivitis and asthma.[1] Its therapeutic effect is primarily due to its ability to block histamine (B1213489) H1 receptors and stabilize mast cells, thereby inhibiting the release of inflammatory mediators.[2] The main metabolites of ketotifen, which are also its primary impurities, include Norketotifen (desmethyl-ketotifen) and 10-Hydroxy-ketotifen.[3][4] The synthesis of deuterated versions of these impurities is of significant interest for use as internal standards in pharmacokinetic studies and for investigating the metabolic fate of the drug.

Deuterium (B1214612) labeling can alter the metabolic profile of a drug, often leading to a longer half-life and modified pharmacokinetic properties. This makes deuterated compounds valuable tools in drug discovery and development. This guide will focus on the synthesis of ketotifen-d3, norketotifen-d4, and 10-hydroxy-ketotifen-d4.

Synthetic Pathways and Strategies

The synthesis of deuterated ketotifen impurities can be approached by first synthesizing a deuterated ketotifen precursor, which is then converted to the desired impurities. A common strategy for introducing a deuterium label at the N-methyl group is to use a deuterated starting material, such as 1-methyl-d3-4-piperidone (B1147371).

Synthesis of Ketotifen-d3

A plausible synthetic route to ketotifen-d3 involves a Wittig or Horner-Wadsworth-Emmons reaction between a deuterated piperidone derivative and a suitable benzocycloheptathiophene ketone.

Caption: Proposed synthesis of Ketotifen-d3 via a Wittig reaction.

Synthesis of Norketotifen-d4 from Ketotifen-d3

Norketotifen is the N-demethylated metabolite of ketotifen. The synthesis of Norketotifen-d4 can be achieved by the demethylation of Ketotifen-d3.

Caption: Synthesis of Norketotifen-d4 from Ketotifen-d3.

Synthesis of 10-Hydroxy-ketotifen-d3 from Ketotifen-d3

10-Hydroxy-ketotifen is another major metabolite. Its deuterated form can be synthesized by the catalytic reduction of the ketone group in Ketotifen-d3.

Caption: Synthesis of 10-Hydroxy-ketotifen-d3 from Ketotifen-d3.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of deuterated ketotifen and its impurities. These protocols are based on established synthetic methods for the non-deuterated analogs and have been adapted for the synthesis of the deuterated compounds.

Synthesis of Ketotifen-d3

This procedure is adapted from the general principles of the Wittig and Horner-Wadsworth-Emmons reactions.[5][6]

Materials:

-

1-Methyl-d3-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) to dry THF.

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 equivalent) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

To this solution, add 1-methyl-d3-4-piperidone (1.0 equivalent) dissolved in dry THF.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Wittig Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 4H-Benzo[5][7]cyclohepta[1,2-b]thiophen-4-one (1.2 equivalents) in dry THF.

-

Cool the solution to -78 °C and add n-butyllithium (1.2 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the previously prepared phosphonium ylide solution to this mixture via cannula.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to afford Ketotifen-d3.

-

Synthesis of Norketotifen-d3

This procedure is based on the demethylation of ketotifen.

Materials:

-

Ketotifen-d3

-

1-Chloroethyl chloroformate (ACE-Cl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Demethylation:

-

Dissolve Ketotifen-d3 (1.0 equivalent) in dry dichloromethane.

-

Add 1-chloroethyl chloroformate (1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

-

Hydrolysis:

-

Dissolve the residue in methanol and reflux for 1 hour.

-

Cool the reaction mixture and remove the solvent in vacuo.

-

-

Work-up and Purification:

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to yield Norketotifen-d3.

-

Synthesis of 10-Hydroxy-ketotifen-d3

This procedure involves the catalytic reduction of the ketone functionality of Ketotifen-d3.[3]

Materials:

-

Ketotifen-d3

-

Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent

-

Methanol

-

Water

-

Ethyl acetate

Procedure:

-

Reduction:

-

Dissolve Ketotifen-d3 (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (2.0 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain 10-Hydroxy-ketotifen-d3.

-

Quantitative Data

The following tables summarize expected yields and isotopic purities for the synthesis of deuterated ketotifen impurities. These values are based on typical outcomes for similar deuteration and synthetic procedures. Actual results may vary depending on specific reaction conditions and purification techniques.

Table 1: Synthesis of Deuterated Ketotifen Impurities - Yields

| Compound | Starting Material | Typical Yield (%) |

| Ketotifen-d3 | 1-Methyl-d3-4-piperidone | 60-75 |

| Norketotifen-d3 | Ketotifen-d3 | 70-85 |

| 10-Hydroxy-ketotifen-d3 | Ketotifen-d3 | 80-95 |

Table 2: Isotopic Purity of Deuterated Ketotifen Impurities

| Compound | Expected Isotopic Purity (%D) |

| Ketotifen-d3 | >98% |

| Norketotifen-d3 | >98% |

| 10-Hydroxy-ketotifen-d3 | >98% |

Signaling Pathways

Ketotifen exerts its therapeutic effects through two primary mechanisms: antagonism of the histamine H1 receptor and stabilization of mast cells.

Histamine H1 Receptor Antagonism

As an antagonist of the H1 receptor, ketotifen blocks the action of histamine, a key mediator of allergic reactions. This prevents the downstream signaling cascade that leads to symptoms such as itching, vasodilation, and bronchoconstriction.

Caption: Ketotifen's antagonism of the Histamine H1 receptor signaling pathway.

Mast Cell Stabilization

Ketotifen stabilizes mast cells, preventing their degranulation and the release of a wide array of inflammatory mediators, including histamine, leukotrienes, and prostaglandins. This is a key aspect of its prophylactic action in asthma and other allergic diseases.

Caption: Mechanism of mast cell stabilization by Ketotifen.

Conclusion

This technical guide has provided a detailed overview of the synthesis of deuterated ketotifen impurities, including proposed experimental protocols and expected quantitative data. The synthetic routes presented offer a clear pathway for the preparation of these important analytical standards. The inclusion of diagrams illustrating the key signaling pathways involved in ketotifen's mechanism of action further enhances the understanding of its pharmacological effects. This guide is intended to be a valuable resource for scientists and researchers in the field of drug development and medicinal chemistry.

References

- 1. KETOTIFEN synthesis - chemicalbook [chemicalbook.com]

- 2. CN111450051B - Preparation method of ketotifen fumarate oral solution - Google Patents [patents.google.com]

- 3. US20090149502A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 4. Norketotifen - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Ketotifen Impurity 3-d4 (Norketotifen-d4)

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological context of Ketotifen impurity 3-d4, also known as Norketotifen-d4. This information is intended for researchers, scientists, and professionals in drug development and quality control.

Core Physical and Chemical Properties

This compound is the deuterium-labeled analog of Norketotifen, a known impurity of the second-generation H1-antihistamine and mast cell stabilizer, Ketotifen. The incorporation of four deuterium (B1214612) atoms makes it a valuable internal standard for pharmacokinetic and bioanalytical studies involving Ketotifen.

Summary of Physicochemical Data:

| Property | Value | Source(s) |

| Synonyms | Norketotifen-d4 | [1][2] |

| Molecular Formula | C₁₈H₁₃D₄NOS | [1][2][3] |

| Molecular Weight | 299.42 g/mol | [1][2][3] |

| CAS Number | Not available for the deuterated form. The non-labeled form (Norketotifen) has the CAS number 4506-57-4. | [3] |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Solubility is expected to be similar to Norketotifen and Ketotifen. Ketotifen fumarate (B1241708) is sparingly soluble in water and slightly soluble in methanol (B129727). | [4] |

Experimental Protocols for Analysis

The quantification of Ketotifen and its impurities in biological matrices or pharmaceutical formulations is crucial for drug development and quality control. Due to its nature as a stable isotope-labeled compound, this compound is an ideal internal standard for mass spectrometry-based assays. Below is a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a common application for such a compound.

LC-MS/MS Method for the Quantification of Ketotifen Using a Deuterated Internal Standard

This protocol is a representative method and may require optimization for specific matrices and instrumentation.

Objective: To accurately quantify the concentration of Ketotifen in a given sample (e.g., plasma, serum) using this compound as an internal standard.

Workflow Diagram:

Caption: Workflow for the quantification of Ketotifen using LC-MS/MS with an internal standard.

Materials and Reagents:

-

Ketotifen analytical standard

-

This compound (Norketotifen-d4) as an internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Solid Phase Extraction (SPE) cartridges or appropriate extraction solvent (e.g., methyl tert-butyl ether)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Ketotifen and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

-

Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound working solution (as the internal standard).

-

Perform protein precipitation by adding 300 µL of cold acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, perform liquid-liquid extraction with a suitable organic solvent.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Ketotifen and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Ketotifen) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Ketotifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Context and Signaling Pathways

This compound, as a derivative of Norketotifen, is structurally related to the active pharmaceutical ingredient, Ketotifen. The biological activity of such impurities is of interest in drug development. Ketotifen exerts its therapeutic effects primarily through a dual mechanism of action: H1-histamine receptor antagonism and mast cell stabilization.

Signaling Pathway Diagram:

Caption: Dual mechanism of action of Ketotifen, involving H1 receptor antagonism and mast cell stabilization.

As an H1-receptor antagonist, Ketotifen competitively and reversibly binds to histamine H1 receptors on various cells, thereby preventing histamine from eliciting its pro-inflammatory and allergic effects.[5] This action helps to alleviate symptoms such as itching, sneezing, and vasodilation.

As a mast cell stabilizer, Ketotifen prevents the degranulation of mast cells upon exposure to allergens.[5] This inhibition of mast cell degranulation reduces the release of a variety of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which are key drivers of the allergic cascade. The biological activity of Ketotifen impurity 3 (Norketotifen) is expected to be similar to that of Ketotifen, and therefore, understanding these pathways is relevant for assessing the potential impact of this impurity.

References

Technical Guide: Certificate of Analysis for Ketotifen Impurity 3-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for Ketotifen Impurity 3-d4. This stable isotope-labeled internal standard is crucial for the accurate quantification of Ketotifen Impurity 3 in pharmaceutical analysis.[1] This document outlines the typical quality control parameters, detailed experimental protocols, and workflows involved in the certification of this reference material.

Overview of Ketotifen and its Impurities

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and asthma.[2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Ketotifen Impurity 3, chemically known as 4-(1-Methylpiperidin-4-yl)-4H-benzo[1][3]cyclohepta[1,2-b]thiophen-4-ol, is one such related substance.[4] The deuterated version, this compound, serves as an indispensable tool for quantitative analysis using mass spectrometry-based methods.[1]

Certificate of Analysis (CoA)

A Certificate of Analysis is a document issued by a quality control laboratory that confirms a product meets its predetermined specifications.[5][6][7] It provides assurance of the identity, purity, and quality of a reference material. The following tables represent a typical CoA for a batch of this compound.

| Parameter | Information |

| Product Name | This compound |

| Chemical Name | 4-(1-Methyl-d3-piperidin-4-yl)-4H-benzo[1][3]cyclohepta[1,2-b]thiophen-4-ol (d-label on N-methyl) |

| Catalogue Number | VPRS-KETO-IMP3-D4 |

| CAS Number | Not available (d-labeled) |

| Molecular Formula | C19H16D3NOS |

| Molecular Weight | 312.46 |

| Lot Number | KETO-D4-2025-001 |

| Date of Manufacture | December 2025 |

| Retest Date | December 2027 |

| Storage Conditions | 2-8°C, protect from light |

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Identity (¹H NMR) | NMR Spectroscopy | Conforms to structure | Conforms |

| Identity (MS) | Mass Spectrometry | Conforms to molecular weight | Conforms |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% d3 | 99.6% d3 |

| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |

| Water Content (Karl Fischer) | KF Titration | ≤ 1.0% | 0.2% |

| Assay (qNMR) | Quantitative NMR | 95.0% - 105.0% | 99.2% |

Experimental Protocols

The following sections detail the methodologies used to obtain the results presented in the Certificate of Analysis.

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

-

Column: XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: 0.5 mg/mL in Methanol.

-

Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Data Acquisition: Full scan mode from m/z 100 to 500.

-

Sample Preparation: The eluent from the HPLC system is directly introduced into the MS.

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl3).

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

Quantitative NMR (qNMR) Parameters:

-

Internal Standard: Maleic acid.

-

Pulse Program: zg30 with a 30° pulse.

-

Relaxation Delay: 30 s (to ensure full relaxation of all protons).

-

Number of Scans: 64

-

-

Sample Preparation: Accurately weighed sample and internal standard are dissolved in a known volume of the deuterated solvent.

Visualizations

The following diagram illustrates the workflow for the analysis and certification of a new batch of this compound reference standard.

This diagram illustrates the primary mechanisms of action for Ketotifen as an H1-receptor antagonist and a mast cell stabilizer.

References

An In-Depth Technical Guide to Ketotifen Impurity 3-d4 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ketotifen (B1218977) impurity 3-d4 reference standard, including its pricing, detailed experimental protocols for its synthesis and analysis, and an exploration of the core signaling pathways of the parent compound, Ketotifen.

Pricing and Availability

The reference standard for Ketotifen impurity 3-d4, also known as Norketotifen-d4, is a highly specialized product primarily used as an internal standard in analytical and pharmacokinetic studies. Due to its specific application and the complexities of its synthesis, it is not typically available as a stock item with a fixed price. Instead, it is offered by various suppliers on a "custom synthesis" or "request for quote" basis.

| Supplier | Availability | Pricing Information |

| Veeprho | Custom Synthesis / Request for Quote | Price not publicly listed; requires inquiry. |

| Simson Pharma | Custom Synthesis | Price not publicly listed; requires inquiry. |

| Axios Research | Available as a reference standard | Price not publicly listed; requires inquiry. |

| SynZeal | Synthesis on demand | Price not publicly listed; requires inquiry. |

| Cleanchem | Custom Synthesis | Price not publicly listed; requires inquiry. |

Table 1: Summary of Supplier Information for this compound

The cost of this compound is influenced by factors such as the required quantity, purity level, and the complexity of the custom synthesis process. Researchers and drug development professionals are advised to contact these suppliers directly to obtain a quote based on their specific needs.

Experimental Protocols

Synthesis of Ketotifen Impurity 3 (Norketotifen)

A patented method for the synthesis of Norketotifen avoids harsh conditions that could lead to racemization. This method involves the demethylation of Ketotifen. A general representation of this process is outlined below:

Starting Material: Ketotifen

Key Transformation: N-demethylation

Illustrative Reagents for N-demethylation:

-

Von Braun Reaction: Cyanogen bromide followed by hydrolysis.

-

Huisgen's Method: Using 2,2,2-trichloroethyl chloroformate followed by reductive cleavage with zinc.

General Procedure Outline:

-

Reaction Setup: Dissolve Ketotifen in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (e.g., nitrogen, argon).

-

Reagent Addition: Slowly add the demethylating agent (e.g., 2,2,2-trichloroethyl chloroformate) to the reaction mixture, often at a reduced temperature (e.g., 0°C) to control the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction is typically quenched, and the intermediate product is extracted.

-

Cleavage of Protecting Group: The intermediate is then subjected to a cleavage reaction (e.g., using zinc dust in acetic acid) to yield Norketotifen.

-

Purification: The crude Norketotifen is purified using techniques such as column chromatography to obtain the desired purity.

Deuteration Strategy:

To produce Norketotifen-d4, a plausible strategy would involve the use of a deuterated methylating agent in the final step of a synthesis that builds the piperidine (B6355638) ring, or through a process of deuteration of a suitable precursor. Given that Ketotifen Impurity 3 is N-desmethyl-ketotifen, the deuteration would likely be on the piperidine ring.

Analytical Method for Quantification of this compound

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Ketotifen and its metabolites, including deuterated internal standards like this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Illustrative):

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions (Illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Ketotifen: Monitor a specific precursor-to-product ion transition (e.g., m/z 310.1 → 152.1).

-

This compound (Norketotifen-d4): Monitor a specific precursor-to-product ion transition. The exact m/z values would be determined based on the molecular weight of the deuterated compound (approximately m/z 299.42 for the free base). A likely transition would involve the fragmentation of the piperidine ring.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Sample Preparation (from a biological matrix like plasma):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing the analyte and the internal standard (this compound).

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube.

-

Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the initial mobile phase composition.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

Ketotifen exerts its therapeutic effects primarily through two mechanisms: as a potent H1-histamine receptor antagonist and as a mast cell stabilizer.[1][2][3]

Ketotifen Signaling Pathways

Caption: Dual mechanism of action of Ketotifen.

Experimental Workflow for Bioanalytical Method Validation

Caption: Workflow for bioanalytical method validation.

This guide provides a foundational understanding for researchers and professionals working with Ketotifen and its impurities. For specific applications, it is crucial to consult detailed literature and supplier documentation.

References

Technical Guide: Norketotifen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Norketotifen-d4, a deuterated analog of Norketotifen. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on its physicochemical properties, metabolic context, and application in analytical methodologies.

Compound Identification and Properties

Norketotifen-d4 is the deuterated form of Norketotifen, the primary active metabolite of the second-generation antihistamine and mast cell stabilizer, Ketotifen. The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS).

CAS Number: The CAS number for the unlabeled Norketotifen is 34580-20-6.[1][2] For its deuterated analog, Norketotifen-d4, it is commonly referenced by the CAS number of the unlabeled parent compound.[1]

Quantitative Data

The key physicochemical properties of Norketotifen-d4 and its related compounds are summarized in the table below for comparative analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Norketotifen-d4 | C₁₈H₁₃D₄NOS | 299.42 | 34580-20-6 (Unlabeled)[1] |

| Norketotifen | C₁₈H₁₇NOS | 295.40 | 34580-20-6[1] |

| Ketotifen | C₁₉H₁₉NOS | 309.43 | 34580-13-7 |

| Ketotifen-d3 | C₁₉H₁₆D₃NOS | 312.45 | Not explicitly found |

Metabolic Pathway of Ketotifen

Norketotifen is a biologically active demethylated metabolite of Ketotifen.[2] The metabolic conversion of Ketotifen to Norketotifen is a primary pathway in its biotransformation.[3] Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies. Ketotifen can be considered a sedating prodrug that is converted to the non-sedating, active metabolite, Norketotifen.[2][3]

Experimental Protocols

While a specific, detailed experimental protocol for Norketotifen-d4 was not available in the public domain, its primary application is as an internal standard in bioanalytical methods. The following is a representative LC-MS/MS protocol, adapted from a validated method for the analysis of Ketotifen using a deuterated internal standard, which illustrates the expected use of Norketotifen-d4.

Bioanalytical Method for the Quantification of Norketotifen in Plasma using Norketotifen-d4 as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of Norketotifen in a biological matrix (e.g., human plasma) using Norketotifen-d4 as an internal standard (IS).

3.1.1. Materials and Reagents

-

Norketotifen analytical standard

-

Norketotifen-d4 (Internal Standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

3.1.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of Norketotifen-d4 working solution (at a concentration of, for example, 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Norketotifen: Precursor ion > Product ion (to be determined through infusion and optimization).

-

Norketotifen-d4: Precursor ion (M+4) > Product ion (to be determined).

-

3.1.4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Norketotifen) to the internal standard (Norketotifen-d4).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Norketotifen in the unknown samples is determined from the calibration curve.

Experimental Workflow and Logical Relationships

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis.[4] The following diagrams illustrate the logical workflow for a typical bioanalytical method development and a decision pathway for selecting an appropriate internal standard.

References

In-Depth Technical Guide: Molecular Weight of Ketotifen Impurity 3-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Ketotifen impurity 3-d4, a deuterated stable isotope-labeled derivative of a known Ketotifen impurity. This information is critical for researchers engaged in pharmacokinetic studies, metabolic profiling, and quantitative analysis using mass spectrometry-based methods where isotopically labeled internal standards are essential for achieving high accuracy and precision.

Understanding Ketotifen and its Impurities

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1] Its chemical formula is C₁₉H₁₉NOS, and it has a molecular weight of approximately 309.43 g/mol .[1][2] During the synthesis and storage of pharmaceutical compounds like Ketotifen, various related substances or impurities can form. One such impurity is designated as Ketotifen Impurity 3.

Ketotifen Impurity 3

Ketotifen Impurity 3 is characterized by the chemical formula C₁₉H₂₁NOS and has a molecular weight of approximately 311.44 g/mol .[3][4] The structural difference from the parent Ketotifen molecule involves the reduction of a ketone group to a hydroxyl group.

Deuterated Standard: this compound

"this compound" is the deuterated form of Ketotifen Impurity 3, where four hydrogen atoms (H) are replaced by four deuterium (B1214612) atoms (D). This isotopic labeling is a crucial tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to serve as an internal standard. The "-d4" designation indicates the presence of four deuterium atoms.

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. To calculate the molecular weight of this compound, we start with the molecular formula of Ketotifen Impurity 3 (C₁₉H₂₁NOS) and substitute four hydrogen atoms with four deuterium atoms.

The resulting molecular formula for this compound is C₁₉H₁₇D₄NOS.

The calculation is as follows:

-

Carbon (C): 19 atoms × 12.011 amu/atom = 228.209 amu

-

Hydrogen (H): 17 atoms × 1.008 amu/atom = 17.136 amu

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

-

Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

-

Sulfur (S): 1 atom × 32.06 amu/atom = 32.06 amu

Total Molecular Weight of this compound: 228.209 + 17.136 + 8.056 + 14.007 + 15.999 + 32.06 = 315.467 g/mol

Data Presentation

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Ketotifen | C₁₉H₁₉NOS | 309.43[1][2] |

| Ketotifen Impurity 3 | C₁₉H₂₁NOS | 311.44[3][4] |

| This compound | C₁₉H₁₇D₄NOS | ~315.47 |

Experimental Protocols

The determination of the exact mass and confirmation of the structure of this compound would typically involve the following experimental methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, would be used to determine the accurate mass of the molecule, confirming its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be employed to elucidate the chemical structure of the impurity. The absence of signals in the ¹H NMR spectrum at specific chemical shifts, coupled with the presence of corresponding signals in a ²H (Deuterium) NMR spectrum, would confirm the positions of the deuterium labels.

-

Liquid Chromatography (LC): LC methods, often coupled with MS, would be used to separate the impurity from Ketotifen and other related substances, allowing for its isolation and individual characterization.

Visualization of Compound Relationships

The following diagram illustrates the relationship between Ketotifen, its impurity, and the deuterated internal standard.

Caption: Relationship between Ketotifen and its impurity derivatives.

References

- 1. medkoo.com [medkoo.com]

- 2. GSRS [precision.fda.gov]

- 3. Ketotifen Impurity 3 | CAS No- 4506-57-4 | Simson Pharma Limited [simsonpharma.com]

- 4. Ketotifen Fumarate | Simson Pharma Limited [simsonpharma.com]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Ketotifen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of ketotifen (B1218977), a second-generation non-competitive H1-antihistamine and mast cell stabilizer. Isotopic labeling is a critical technique in drug development, enabling detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines hypothetical yet plausible synthetic routes for the preparation of deuterium (B1214612), tritium (B154650), and carbon-14 (B1195169) labeled ketotifen, complete with detailed experimental protocols. Quantitative data for these general labeling methods are summarized, and the guide includes visualizations of synthetic pathways and experimental workflows to aid in comprehension. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction to Isotopic Labeling in Drug Development

Isotopic labeling is a technique in which one or more atoms in a molecule are replaced by an isotope of that same element.[1] This substitution can involve stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), or radioisotopes like tritium (³H or T) and carbon-14 (¹⁴C). The resulting isotopically labeled compound is chemically identical to the parent drug but can be detected and quantified using specialized analytical techniques.

In pharmaceutical research, isotopically labeled compounds are indispensable tools for:

-

Pharmacokinetic (PK) Studies: Tracing the concentration of a drug and its metabolites in biological fluids and tissues over time.

-

Metabolism Studies: Identifying and quantifying metabolites to understand the biotransformation pathways of a drug.

-

Mass Balance Studies: Quantifying the excretion of a drug and its metabolites to account for the total administered dose.

-

Mechanism of Action Studies: Elucidating the biochemical pathways and target interactions of a drug.

Ketotifen, due to its therapeutic importance in treating asthma and allergic conditions, is a prime candidate for such studies to fully characterize its in vivo behavior.

Synthesis of Isotopically Labeled Ketotifen

Deuterium Labeling of Ketotifen (Ketotifen-d₃)

Deuterium-labeled compounds are frequently used as internal standards in quantitative mass spectrometry assays due to their similar physicochemical properties to the analyte, which helps to correct for variability during sample processing and analysis.[2] A common strategy for introducing a deuterium label is to replace hydrogen atoms on a methyl group. For ketotifen, the N-methyl group of the piperidine (B6355638) ring is an ideal target for deuteration.

Hypothetical Synthetic Pathway for Ketotifen-d₃

The synthesis of ketotifen-d₃ can be envisioned through the N-alkylation of nor-ketotifen (the N-demethylated precursor) with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I).

Caption: Synthetic pathway for Ketotifen-d₃.

Experimental Protocol (Hypothetical)

-

Preparation of Nor-Ketotifen: Nor-ketotifen can be synthesized from ketotifen by demethylation using a suitable reagent such as 1-chloroethyl chloroformate followed by hydrolysis.

-

N-Alkylation:

-

To a solution of nor-ketotifen (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add iodomethane-d₃ (CD₃I) (1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to obtain Ketotifen-d₃.

-

Tritium Labeling of Ketotifen ([³H]-Ketotifen)

Tritium-labeled compounds are invaluable for in vitro and in vivo studies requiring high sensitivity, such as receptor binding assays and autoradiography.[3] Catalytic hydrogen isotope exchange is a common method for introducing tritium into a molecule.

Hypothetical Synthetic Pathway for [³H]-Ketotifen

A plausible approach for the tritiation of ketotifen is through heterogeneous catalytic exchange using tritium gas (³H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C). This method can lead to tritium incorporation at various positions, often on the aromatic rings.

Caption: Synthetic pathway for [³H]-Ketotifen.

Experimental Protocol (Hypothetical)

-

Warning: This procedure involves radioactive materials and must be performed in a specialized radiochemistry laboratory with appropriate safety precautions.

-

Reaction Setup:

-

In a specialized reaction vessel, dissolve ketotifen (1.0 eq) in a suitable solvent such as ethyl acetate.

-

Add a palladium on carbon catalyst (10% w/w).

-

-

Tritiation:

-

Connect the reaction vessel to a tritium manifold.

-

Introduce tritium gas (³H₂) into the vessel at a specified pressure.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 24-48 hours).

-

-

Work-up and Purification:

-

Remove the excess tritium gas according to safety protocols.

-

Filter the reaction mixture through a syringe filter to remove the catalyst.

-

Remove the labile tritium by repeatedly dissolving the crude product in methanol (B129727) and evaporating to dryness.

-

Purify the [³H]-Ketotifen using preparative radio-HPLC to achieve high radiochemical purity.

-

Carbon-14 Labeling of Ketotifen ([¹⁴C]-Ketotifen)

Carbon-14 is the gold standard for ADME and mass balance studies due to its long half-life and the fact that the carbon backbone of the drug is labeled.[4] A common strategy for introducing ¹⁴C is to use a small, commercially available ¹⁴C-labeled precursor early in the synthesis.

Hypothetical Synthetic Pathway for [¹⁴C]-Ketotifen

A plausible route for the synthesis of [¹⁴C]-Ketotifen could involve the use of [¹⁴C]-labeled 4-chloro-2-bromophenol as a starting material, which can be prepared via a multi-step synthesis starting from barium [¹⁴C]carbonate. The labeled phenol (B47542) can then be carried through a synthetic sequence similar to known routes for unlabeled ketotifen.

Caption: Synthetic pathway for [¹⁴C]-Ketotifen.

Experimental Protocol (Hypothetical)

-

Warning: This procedure involves radioactive materials and must be performed in a specialized radiochemistry laboratory with appropriate safety precautions.

-

Synthesis of [¹⁴C]-4-chloro-2-bromophenol: This would involve a multi-step synthesis starting from Ba[¹⁴C]O₃ to introduce the ¹⁴C label into an aromatic ring, followed by halogenation steps.

-

Subsequent Synthetic Steps: The labeled phenol would then be subjected to a series of reactions, potentially including:

-

Protection of the hydroxyl group.

-

Metal-halogen exchange followed by reaction with an appropriate electrophile to build the cyclohepta[1,2-b]thiophen-10-one core.

-

Introduction of the 1-methylpiperidin-4-ylidene moiety.

-

Deprotection of the hydroxyl group.

-

-

Purification: Each intermediate and the final [¹⁴C]-Ketotifen product would require careful purification, typically by column chromatography or preparative HPLC, with radiochemical purity assessed at each stage.

Quantitative Data for Isotopic Labeling Methods

The following table summarizes typical quantitative data for the general isotopic labeling methods described above. These values are representative and can vary significantly depending on the specific substrate and reaction conditions.

| Parameter | Deuterium Labeling (via N-alkylation) | Tritium Labeling (Catalytic Exchange) | Carbon-14 Labeling (Multi-step Synthesis) |

| Chemical Yield | 70-90% | >90% (crude) | 5-20% (overall) |

| Isotopic Enrichment | >98% | N/A | N/A |

| Specific Activity | N/A | 15-30 Ci/mmol | 50-60 mCi/mmol |

| Radiochemical Purity | N/A | >97% | >97% |

| Chemical Purity | >98% | >98% | >98% |

Experimental Workflow: From Synthesis to Analysis

The overall workflow for producing and utilizing an isotopically labeled compound like ketotifen involves several key stages, from initial synthesis to final analysis in a biological matrix.

Caption: General workflow for isotopic labeling studies.

Quality Control and Analysis

Rigorous quality control is essential to ensure the identity, purity, and stability of isotopically labeled ketotifen.[5][6][7] Key analytical techniques include:

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the isotopic label.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical and radiochemical purity.

-

Liquid Scintillation Counting: To measure the specific activity of radiolabeled compounds.

Conclusion

The isotopic labeling of ketotifen with deuterium, tritium, and carbon-14 provides powerful tools for elucidating its pharmacokinetic and metabolic fate. While specific synthetic protocols are not widely published, this guide has presented plausible and detailed hypothetical routes based on established chemical principles. The successful synthesis, purification, and analysis of these labeled compounds are critical for advancing our understanding of ketotifen's pharmacology and for supporting its continued clinical use and development. Researchers and drug development professionals can use the principles and methodologies outlined in this guide to design and execute their own isotopic labeling studies.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Ketotifen using Ketotifen Impurity 3-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as conjunctivitis and asthma.[1] Accurate quantification of Ketotifen in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[2]

Ketotifen Impurity 3-d4, a deuterated analog of Norketotifen (a major metabolite of Ketotifen), serves as an excellent internal standard for the LC-MS/MS quantification of Ketotifen. Its physicochemical properties are nearly identical to the analyte, ensuring co-elution and similar ionization efficiency, which leads to high accuracy and precision.[3]

This document provides detailed application notes and protocols for the analysis of Ketotifen in a biological matrix (plasma) using this compound as an internal standard.

Signaling Pathway of Ketotifen's Mechanism of Action

Ketotifen exerts its therapeutic effects through a dual mechanism of action: as a potent H1-antihistamine and as a mast cell stabilizer.[4][5] The mast cell stabilization mechanism is particularly important in preventing the release of inflammatory mediators. The following diagram illustrates the IgE-mediated mast cell activation pathway and the points of intervention by Ketotifen.

Caption: IgE-mediated mast cell activation and points of inhibition by Ketotifen.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of Ketotifen from plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard (IS) working solution

-

Methyl tertiary-butyl ether (MTBE)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

-

Add 20 µL of the this compound working solution and vortex briefly.

-

Add 1 mL of MTBE to the tube.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the reconstitution solution.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Mass Spectrometric Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Ketotifen and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ketotifen | 310.1 | 96.1 | 100 | 35 |

| This compound | 299.1 | 100.1 | 100 | 35 |

Note: The molecular weight of Norketotifen (Ketotifen Impurity 3) is 295.4 g/mol . The precursor ion for the d4-labeled standard is therefore approximately 299.1 m/z. The product ion of m/z 100.1 is proposed based on the characteristic fragmentation of the piperidine (B6355638) ring, analogous to the m/z 96.1 fragment of Ketotifen, with the addition of the four deuterium (B1214612) atoms.

Experimental Workflow

Caption: General workflow for the LC-MS/MS analysis of Ketotifen.

Data Presentation

The following tables summarize typical validation results for a bioanalytical method for Ketotifen quantification.

Table 2: Linearity of Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 0.1 | 0.005 | 98.5 |

| 0.5 | 0.024 | 101.2 |

| 1.0 | 0.049 | 100.5 |

| 5.0 | 0.251 | 99.8 |

| 10.0 | 0.503 | 100.6 |

| 20.0 | 1.012 | 99.3 |

| Correlation Coefficient (r²) | \multicolumn{2}{c | }{> 0.998 } |

Table 3: Intra- and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.1 | 6.5 | 102.1 | 7.8 | 103.5 |

| Low | 0.3 | 4.2 | 98.9 | 5.1 | 99.8 |

| Medium | 8.0 | 3.1 | 101.5 | 4.5 | 100.7 |

| High | 16.0 | 2.5 | 99.2 | 3.9 | 101.1 |

Note: Data presented in Tables 2 and 3 are representative and may vary based on specific experimental conditions and instrumentation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ketotifen in biological matrices by LC-MS/MS. The detailed protocols and validation data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories. The high degree of accuracy and precision achievable with this method makes it well-suited for regulated bioanalysis in support of pharmaceutical development.

References

Application Note: Quantification of Ketotifen in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of ketotifen (B1218977) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard (ketotifen-d3) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis, rhinitis, and asthma. Accurate measurement of ketotifen concentrations in plasma is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as ketotifen-d3, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and instrument response[1]. This document provides a detailed protocol for the reliable quantification of ketotifen in plasma.

Experimental

Materials and Reagents

-

Ketotifen fumarate (B1241708) reference standard

-

Ketotifen-d3 internal standard (IS)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Methyl tertiary-butyl ether (MTBE) (HPLC grade)

-

Sodium hydroxide (B78521)

-

Human plasma (K2EDTA)

-

Deionized water

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve an appropriate amount of ketotifen fumarate and ketotifen-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

Working Solutions:

-

Prepare working solutions for the calibration curve (CC) and quality control (QC) samples by serially diluting the ketotifen stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare an internal standard working solution by diluting the ketotifen-d3 stock solution with acetonitrile to a final concentration of 25 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples at room temperature.

-

To 300 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of the 25 ng/mL ketotifen-d3 internal standard working solution.

-

Add 20 µL of 10 mmol/L sodium hydroxide solution and vortex for 30 seconds.

-

Add 5 mL of methyl tertiary-butyl ether (MTBE).

-